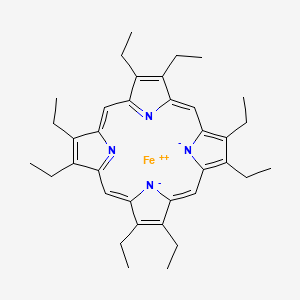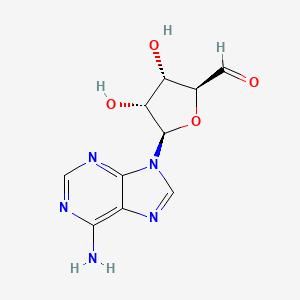
5'-Dehydroadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-dehydroadenosine is a member of the class of adenosines that is 5'-dehydro derivative of adenosine.
Aplicaciones Científicas De Investigación
1. Enzyme Studies and Radical Intermediates
5'-Dehydroadenosine is crucial in studying enzyme reactions, particularly in the context of radical intermediates. For example, an allylic analogue of the 5'-deoxyadenosyl radical, a key player in the reaction of lysine 2,3-aminomutase (LAM), was characterized. This study shed light on the structural aspects and kinetics of the radical intermediate, broadening our understanding of enzymatic mechanisms involving 5'-deoxyadenosyl radicals (Magnusson, Reed, & Frey, 2001).
2. Nucleic Acid Methylation Analysis
5'-Dehydroadenosine is instrumental in analyzing nucleic acid methylation. It has been used to determine DNA and RNA methylation in circulating tumor cells (CTCs) by mass spectrometry, providing insights into the roles of nucleic acid modifications in cancer development (Huang et al., 2016).
3. Development of Inhibitors for Enzymatic Reactions
Research on 5'-deoxy-5'-ureidoadenosine, a derivative of 5'-dehydroadenosine, has contributed to the development of potent inhibitors for S-adenosylhomocysteine hydrolase (SAH). These inhibitors are designed based on the ability of the 5'-ureido group to form multiple hydrogen bonds, which is crucial in binding with active site residues of SAH (Wang et al., 2007).
4. Affinity Labeling in Proteins
5'-Dehydroadenosine derivatives have been used as bifunctional affinity labels for nucleotide binding sites in proteins. For instance, 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA) was synthesized to react with specific amino acids in enzymes, thereby identifying regulatory nucleotide binding sites (Dombrowski & Colman, 1989).
5. Insight into DNA Adduct Formation
Studies involving 5'-dehydroadenosine have provided critical insights into the formation of DNA adducts, especially in the context of carcinogenic processes. These insights help understand the molecular mechanisms behind the formation of DNA adducts, which are crucial in cancer research (Melikian et al., 1984).
6. Understanding Enzyme Mechanisms
Research on 5'-dehydroadenosine has contributed to a deeper understanding of enzyme mechanisms. For example, studies on S-adenosylhomocysteinase have proposed mechanisms involving the oxidation of 5'-dehydroadenosine and its role in enzyme catalysis, providing valuable insights into enzymatic reactions (Palmer & Abeles, 1979).
Propiedades
Número CAS |
3110-98-3 |
|---|---|
Nombre del producto |
5'-Dehydroadenosine |
Fórmula molecular |
C10H11N5O4 |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
CWNMDMYGRVHXDR-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Sinónimos |
adenosine-5'-carboxaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



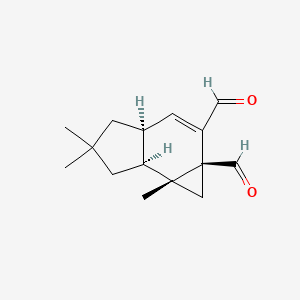
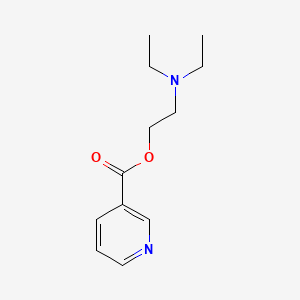

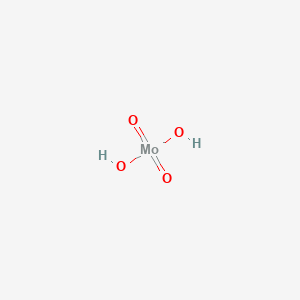
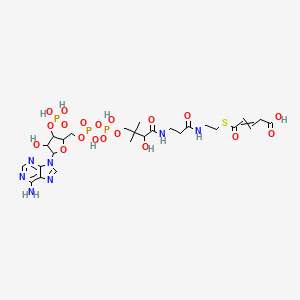
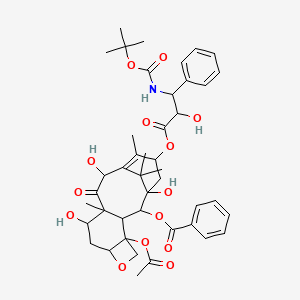
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol](/img/structure/B1219058.png)
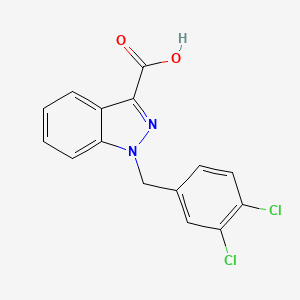

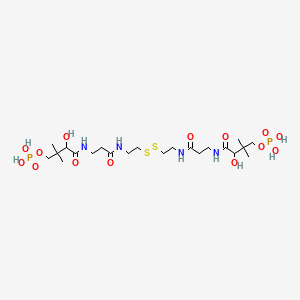
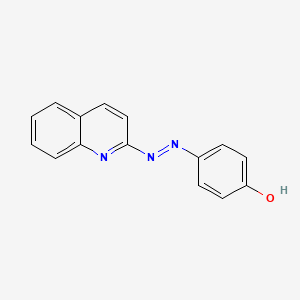
![1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)
![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)
